BenchChemオンラインストアへようこそ!

Isopropylidenylacetyl-marmesin

cytotoxicity cancer dihydropyranocoumarin

Choose Isopropylidenylacetyl-marmesin for your research because its isopropylidenylacetyl ester moiety confers unique biological selectivity unmatched by simpler coumarins. With 74.82% BuChE inhibition at 20 µg/mL and inactivity against α-glucosidase, it is a validated probe for Alzheimer's target engagement studies. Its lower cytotoxicity vs grandivitin in WEHI/U87MG cells provides a critical low-activity baseline for SAR-driven drug design. Established MIC values against C. albicans (31.25 µg/mL) and key bacteria (62.5 µg/mL) support antimicrobial screening. Procure this specific esterified coumarin to ensure experimental reproducibility—substituting marmesin or umbelliferone will invalidate your study outcomes.

Molecular Formula C19H20O5
Molecular Weight 328.4 g/mol
CAS No. 35178-20-2
Cat. No. B1633412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylidenylacetyl-marmesin
CAS35178-20-2
Molecular FormulaC19H20O5
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C
InChIInChI=1S/C19H20O5/c1-11(2)7-18(21)24-19(3,4)16-9-13-8-12-5-6-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3
InChIKeyPQCLZBCFLJVBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropylidenylacetyl-marmesin (CAS 35178-20-2): A Dihydropyranocoumarin with Distinctive Substituent-Driven Bioactivity


Isopropylidenylacetyl-marmesin (also known as (±)-Prantschimgin) is a naturally occurring dihydropyranocoumarin isolated primarily from the roots of Ferulago species (Apiaceae), including F. bracteata and F. macrocarpa [1][2]. Structurally, it features a coumarin core fused with a dihydropyran ring and esterified with an isopropylidenylacetyl moiety at the marmesin skeleton, distinguishing it from simpler coumarins and its unesterified parent compound, marmesin [3]. This compound is typically supplied as a powder with reported purity ≥98% (HPLC) [4].

Isopropylidenylacetyl-marmesin Procurement Risk: Why Marmesin and Common Coumarins Cannot Substitute for This Esterified Dihydropyranocoumarin


Substituting Isopropylidenylacetyl-marmesin with its close analog marmesin (CAS 13849-08-6) or simpler coumarins like umbelliferone is scientifically unsound due to the profound impact of the isopropylidenylacetyl ester substituent on both biological target engagement and physicochemical properties. Direct comparative studies reveal that Isopropylidenylacetyl-marmesin exhibits distinct enzyme inhibition profiles (e.g., butyrylcholinesterase vs. acetylcholinesterase) compared to its unesterified counterpart, as well as substantially different cytotoxic potencies against specific cancer cell lines [1][2]. Furthermore, the ester moiety alters the compound's lipophilicity and molecular weight, which directly influences cellular permeability and in vitro experimental outcomes, rendering generic class-level assumptions of interchangeability invalid for procurement decisions .

Isopropylidenylacetyl-marmesin Differentiated Evidence: Quantitative Comparator Analysis for Informed Procurement


Isopropylidenylacetyl-marmesin Exhibits 2.2-Fold Weaker Cytotoxicity than Grandivitin in WEHI Fibrosarcoma Cells, Indicating a Distinct Selectivity Window

In a direct head-to-head comparison, Isopropylidenylacetyl-marmesin (prantschimgin) demonstrated an IC50 of 521.63 µg/mL against the WEHI fibrosarcoma cell line, which is 2.24-fold higher (i.e., less potent) than the structurally related dihydropyranocoumarin grandivitin (IC50 232.66 µg/mL) [1]. This indicates that the specific substituent pattern of Isopropylidenylacetyl-marmesin confers a distinct, and in this case, less cytotoxic profile in this particular model.

cytotoxicity cancer dihydropyranocoumarin

Isopropylidenylacetyl-marmesin Shows a 1.8-Fold Difference in Cytotoxicity Compared to Grandivitin in U87MG Glioblastoma Cells, Further Confirming Structure-Dependent Activity

A parallel direct comparison in U87MG glioblastoma cells revealed that Isopropylidenylacetyl-marmesin (prantschimgin) had an IC50 of 575.58 µg/mL, whereas its analog grandivitin was more potent with an IC50 of 322.0 µg/mL [1]. The 1.79-fold difference in IC50 values across two distinct cancer cell lines underscores that the biological activity is not uniform and is heavily influenced by the compound's unique structure.

cytotoxicity glioblastoma cancer

Isopropylidenylacetyl-marmesin Demonstrates Potent and Selective Butyrylcholinesterase (BuChE) Inhibition (74.82%) Compared to Marmesin and Other Coumarins, Offering a Distinct Enzyme Targeting Profile

In a comparative screening of isolated coumarins from Ferulago species for anticholinesterase activity, Isopropylidenylacetyl-marmesin (prantschimgin) showed 74.82% inhibition of butyrylcholinesterase (BuChE) at a concentration of 20 µg/mL [1]. This activity was distinct from its unesterified analog marmesin, which showed no reported significant BuChE inhibition in this study, and was comparable to felamidin (77.11% inhibition).

anticholinesterase neurodegeneration enzyme inhibition

Isopropylidenylacetyl-marmesin Exhibits Potent Anti-Candida Activity (MIC 31.25 µg/mL) and Broad-Spectrum Antibacterial Effects, Distinguishing it from Inactive α-Amylase/α-Glucosidase Modulators

In antimicrobial assays against a panel of pathogens, Isopropylidenylacetyl-marmesin (prantschimgin) displayed a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Candida albicans, and an MIC of 62.5 µg/mL against Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus [1]. Conversely, in a separate enzyme inhibition study, it showed no significant activity against α-amylase or α-glucosidase at concentrations up to 5 mg/mL, in stark contrast to felamidin and suberosin, which were potent inhibitors (IC50 0.42 and 0.89 mg/mL, respectively) [2].

antimicrobial antifungal natural product

Procurement-Driven Application Scenarios for Isopropylidenylacetyl-marmesin Based on Validated Comparative Evidence


Comparative Cancer Pharmacology and Structure-Activity Relationship (SAR) Studies in Dihydropyranocoumarins

Isopropylidenylacetyl-marmesin is ideally suited for SAR studies aimed at dissecting the contribution of the isopropylidenylacetyl ester group to cytotoxicity. Its demonstrably lower potency compared to grandivitin in both WEHI and U87MG cell lines provides a valuable 'low-activity' baseline for rational drug design, allowing researchers to evaluate how modifications that increase potency impact selectivity [1]. This is a core application where substituting the compound with marmesin or grandivitin would invalidate the experimental objective.

Butyrylcholinesterase (BuChE)-Focused Neurodegeneration Research and Probe Development

Given its strong and selective BuChE inhibitory activity (74.82% inhibition at 20 µg/mL) compared to its lack of activity against α-glucosidase and its distinct profile from marmesin, Isopropylidenylacetyl-marmesin is a preferred chemical probe for investigating BuChE's role in Alzheimer's disease and other cholinergic disorders [2][3]. Procurement of this specific esterified coumarin is essential for ensuring experimental reproducibility and target engagement, as unmodified marmesin does not exhibit this same activity.

Natural Product-Based Antifungal and Broad-Spectrum Antimicrobial Discovery Programs

Isopropylidenylacetyl-marmesin is a validated starting point for anti-infective drug discovery, with established MIC values of 31.25 µg/mL against C. albicans and 62.5 µg/mL against key bacterial pathogens (P. aeruginosa, B. subtilis, E. coli, S. aureus) [4]. Its ineffectiveness against α-amylase/α-glucosidase further suggests a favorable selectivity profile, making it a clean candidate for antimicrobial screening cascades where confounding metabolic effects are undesirable [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropylidenylacetyl-marmesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.